2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide is a complex organic compound with the molecular formula C20H19Cl2N3O3S and a molecular weight of 452.363 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide involves multiple steps. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with phosphorous pentachloride to form 2,4-dichlorophenoxyacetyl chloride . This intermediate is then reacted with thiosemicarbazide to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with N-isopropyl-N-phenylacetamide under specific conditions to yield the target compound .
Chemical Reactions Analysis
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxadiazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide can be compared with other similar compounds, such as:
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone: This compound has a similar structure but with a fluorophenyl group instead of an isopropyl-phenyl group.
5-[(2,4-dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a triazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19Cl2N3O3S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-13(2)25(15-6-4-3-5-7-15)19(26)11-24-20(29)28-18(23-24)12-27-17-9-8-14(21)10-16(17)22/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
XPEZAUJISYEKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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